Piperidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone
Description
Piperidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core fused with a tetrahydro ring system and linked to a piperidine moiety via a carbonyl group. The compound’s hydrochloride salt (CAS: 1220039-26-8) is commercially available, with molecular formula C₁₂H₁₉ClN₄O and molecular weight 270.76 g/mol . Its safety profile includes precautions for skin/eye irritation (H315, H319) and recommendations for handling under inert gas and moisture-free conditions .
Properties
Molecular Formula |
C12H18N4O |
|---|---|
Molecular Weight |
234.30 g/mol |
IUPAC Name |
piperidin-1-yl(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone |
InChI |
InChI=1S/C12H18N4O/c17-12(16-6-2-1-3-7-16)11-9-8-13-5-4-10(9)14-15-11/h13H,1-8H2,(H,14,15) |
InChI Key |
XQHGOEGQKGTRKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NNC3=C2CNCC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Piperidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone involves several steps. One common method includes the reaction of piperidine with a suitable pyrazolo[4,3-c]pyridine precursor under controlled conditions. The reaction typically requires the use of a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
Piperidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperidine or pyrazolo[4,3-c]pyridine rings are replaced by other substituents.
Scientific Research Applications
Piperidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Research: The compound is employed in studies investigating the biological activity of pyrazolo[4,3-c]pyridine derivatives, including their potential as enzyme inhibitors and receptor modulators.
Industrial Applications: In the chemical industry, it serves as an intermediate in the production of more complex molecules used in agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Piperidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, differing in substituents, ring systems, or functional groups. Below is a detailed comparison based on synthetic derivatives, pharmacological data, and physicochemical properties:
Table 1: Key Structural and Functional Comparisons
Key Insights from Comparative Analysis
Substituent Effects on Activity :
- The methylsulfonyl group in the AMD-targeting derivative enhances steric bulk and hydrogen-bond acceptor capacity, likely improving target binding (e.g., kinase ATP pockets).
- 4-Methylpiperidine substitution increases lipophilicity (clogP ~2.5 vs. ~1.8 for parent compound), favoring blood-brain barrier penetration .
Safety and Handling :
- The parent compound’s hydrochloride salt requires stringent moisture control (P231/P232) , while methylated analogs (e.g., 1185300-80-4) show reduced reactivity but retain irritant properties .
Synthetic Accessibility :
- Derivatives like the methylsulfonyl variant are synthesized via nucleophilic substitution (e.g., methanesulfonyl chloride), achieving moderate yields (41%) . Piperazine analogs may require reductive amination or coupling strategies.
Biological Activity
Piperidin-1-yl(4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanone is a complex organic compound with significant biological activity. Its unique structure combines a piperidine moiety and a tetrahydro-pyrazolo[4,3-c]pyridine core, which has been associated with various pharmacological effects.
Structural Characteristics
- Molecular Formula : C₁₂H₁₈N₄O
- Molecular Weight : 234.30 g/mol
- Key Features : The compound features a piperidine ring attached to a pyrazolo[4,3-c]pyridine framework, which is known for its biological activity and potential therapeutic applications.
This compound interacts with specific molecular targets such as enzymes and receptors. This interaction can modulate their functions and influence various biological pathways. Notably, it may inhibit enzymes involved in neurotransmitter synthesis, potentially affecting neurological functions and offering therapeutic avenues for neurological disorders.
Biological Activity
Recent studies have highlighted the following biological activities associated with this compound:
-
Antiproliferative Activity :
- The compound has shown promising cytotoxic effects against various cancer cell lines. For example:
-
Neuropharmacological Effects :
- Research indicates potential applications in treating neurological disorders by modulating neurotransmitter systems. This modulation may provide therapeutic benefits in conditions such as depression or anxiety .
- Antioxidant Activity :
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds and their derivatives:
| Compound | Cell Line | IC₅₀ (μM) | Notes |
|---|---|---|---|
| 4g | HEL | 1.00 ± 0.42 | Significant cytotoxicity observed |
| 14c | MCF7 | 0.59 ± 0.00 | Best cytotoxic activity among derivatives |
| 14e | HL60 | 1.10 ± 0.14 | Good cytotoxicity in leukemia models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
